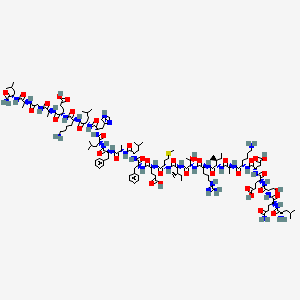

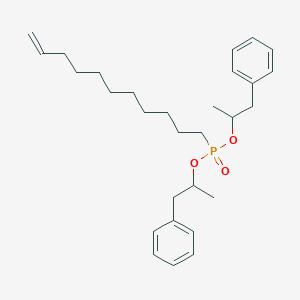

![molecular formula C15H13N3O3S B588371 三氘甲基 N-[6-(苯亚磺酰基)-1H-苯并咪唑-2-基]氨基甲酸酯 CAS No. 1228182-54-4](/img/structure/B588371.png)

三氘甲基 N-[6-(苯亚磺酰基)-1H-苯并咪唑-2-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbamates, such as trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate, can be achieved through the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .Chemical Reactions Analysis

The chemical reactions involving carbamates, such as trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate, often involve the capture of CO2 by amines . This reaction can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), which can actively transfer the carboxylate group to various substrates .科学研究应用

Extended-Release Drug Formulation

Fenbendazole sulfoxide-d3 has been studied for its potential in the development of extended-release drug formulations. By incorporating this compound into polyethylene oxide (PEO)/polycaprolactone (PCL) blend-based matrices, researchers aim to create formulations that release the drug over an extended period . This approach is particularly beneficial for treating ruminants, where multiple dosing regimens can be cumbersome.

Cancer Research

The compound has shown promise in cancer research, particularly in the repositioning of fenbendazole as an anti-cancer agent. Studies have explored its effects on microtubular polymerization inhibition and glucose uptake blockade, which can lead to reduced glycogen stores and decreased ATP formation in susceptible parasites . This mechanism is being investigated for its potential therapeutic effects against cancer.

Veterinary Medicine

In veterinary medicine, fenbendazole sulfoxide-d3 is used as an anthelmintic drug for in-feed medication in pigs. It has been observed to induce cytochrome P450 isozymes, which are involved in the metabolism of xenobiotics in the liver . This application is crucial for maintaining the health of livestock by controlling parasitic infections.

Research on Drug-Induced Enzyme Induction

This compound is instrumental in researching drug-induced enzyme induction, particularly how continuous administration can affect the hepatic metabolism of drugs. Such studies are essential for understanding drug interactions and optimizing dosing regimens to avoid adverse effects .

属性

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZFPOZAYTVHN-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746822 |

Source

|

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenbendazole sulfoxide-d3 | |

CAS RN |

1228182-54-4 |

Source

|

| Record name | (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/no-structure.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)